molecular formula C10H11ClO2 B3024862 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde CAS No. 88174-46-3

3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde

Cat. No.: B3024862
CAS No.: 88174-46-3
M. Wt: 198.64 g/mol
InChI Key: ZIKUJKJGSYOYIN-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H11ClO2 It is characterized by the presence of a chloro group, a methoxy group, and two methyl groups attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-chloro-6-methoxy-2,4-dimethylbenzene.

    Formylation Reaction: The aromatic compound undergoes a formylation reaction, where an aldehyde group is introduced. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products

    Oxidation: 3-Chloro-6-methoxy-2,4-dimethylbenzoic acid.

    Reduction: 3-Chloro-6-methoxy-2,4-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde involves its interaction with specific molecular targets:

    Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

    Pathways: The compound may interfere with metabolic pathways by inhibiting key enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,4-dimethylbenzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.

    6-Methoxy-2,4-dimethylbenzaldehyde: Lacks the chloro group, which may influence its chemical properties and biological activities.

    2,4-Dimethylbenzaldehyde: Lacks both the chloro and methoxy groups, making it less versatile in certain reactions.

Properties

IUPAC Name

3-chloro-6-methoxy-2,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-9(13-3)8(5-12)7(2)10(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKUJKJGSYOYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550586
Record name 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88174-46-3
Record name 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88174-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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